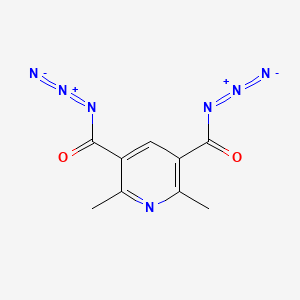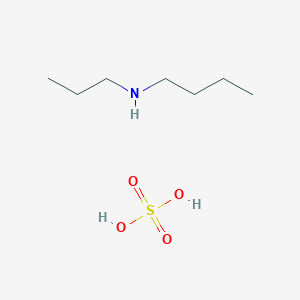
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine is an organic compound characterized by its unique structure, which includes a cyclohexane ring with multiple methyl groups and an imine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine typically involves the reaction of a suitable cyclohexanone derivative with an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form amines.
Substitution: The methyl groups on the cyclohexane ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. This interaction can lead to various biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,5,5-Tetramethylcyclohexanone: Lacks the imine group but shares the cyclohexane ring structure.
N-(2-methylpropyl)cyclohexan-1-imine: Similar imine functionality but fewer methyl groups on the cyclohexane ring.
Uniqueness
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine is unique due to the combination of multiple methyl groups and the imine functionality. This structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and reactivity.
Eigenschaften
CAS-Nummer |
92460-06-5 |
|---|---|
Molekularformel |
C14H27N |
Molekulargewicht |
209.37 g/mol |
IUPAC-Name |
3,3,5,5-tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine |
InChI |
InChI=1S/C14H27N/c1-11(2)9-15-12-7-13(3,4)10-14(5,6)8-12/h11H,7-10H2,1-6H3 |
InChI-Schlüssel |
SILNMAHSNVYSKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN=C1CC(CC(C1)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Cyclopentylsulfanyl)propoxy]-3-methoxybenzene](/img/structure/B14355258.png)
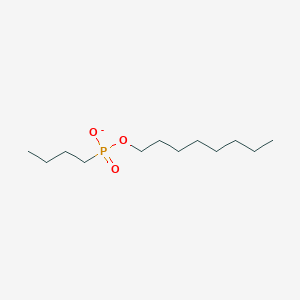

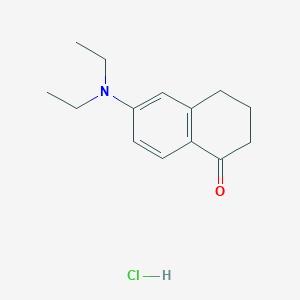

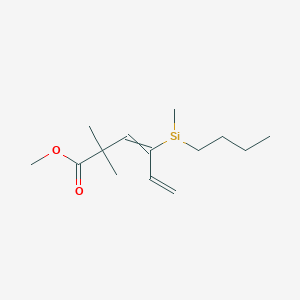



![10-[3-(Aziridin-1-yl)-2,2-dimethylpropyl]-2-chloro-10H-phenothiazine](/img/structure/B14355309.png)
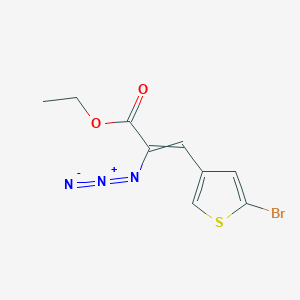
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)
